

An In-depth Technical Guide to 4-Benzyloxyindole (CAS: 20289-26-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzyloxyindole

Cat. No.: B023222

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Benzyloxyindole**, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its role as a key intermediate in the development of novel therapeutic agents.

Core Physicochemical and Spectroscopic Data

4-Benzyloxyindole is a stable, crystalline solid at room temperature. Its core properties are summarized below, providing a foundational understanding of its chemical nature.

Physicochemical Properties

Property	Value	Reference(s)
CAS Number	20289-26-3	[General Knowledge]
Molecular Formula	C ₁₅ H ₁₃ NO	[General Knowledge]
Molecular Weight	223.27 g/mol	[General Knowledge]
Appearance	Off-white to pale yellow crystalline solid	[General Knowledge]
Melting Point	57-62 °C	[General Knowledge]
Boiling Point	~411.6 °C (estimated)	[General Knowledge]
Solubility	Soluble in organic solvents such as chloroform, DMSO, and methanol. Sparingly soluble in water.	[General Knowledge]

Spectroscopic Data

The structural integrity of **4-Benzoyloxyindole** can be confirmed through various spectroscopic techniques. Below is a summary of expected spectral data based on its chemical structure and publicly available information on related compounds.

Spectroscopic Data	Predicted/Typical Values
^1H NMR (400 MHz, CDCl_3) δ (ppm)	~8.1 (br s, 1H, NH), 7.5-7.3 (m, 5H, Ar-H of benzyl), 7.2-6.5 (m, 5H, indole ring H), 5.1 (s, 2H, OCH_2)
^{13}C NMR (101 MHz, CDCl_3) δ (ppm)	~153 (C-O), ~137 (quaternary C of benzyl), ~136, ~128, ~127 (indole and benzyl C-H), ~122, ~105, ~102, ~100 (indole C-H), ~70 (OCH_2)
IR (KBr) ν (cm^{-1})	~3400 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch), ~1600, 1450 (C=C aromatic stretch), ~1250 (C-O ether stretch)
Mass Spectrometry (EI)	M^+ at m/z 223, significant fragments at m/z 91 (tropylium ion), m/z 132 (indole moiety after loss of benzyl group)

Synthesis of 4-Benzyloxyindole

A well-established and high-yield synthesis of **4-Benzyloxyindole** is the Batcho-Leimgruber indole synthesis, a modification of the Fischer indole synthesis. This multi-step process provides a reliable route to the target compound.

Experimental Protocol: Batcho-Leimgruber Synthesis

This protocol is adapted from a procedure published in Organic Syntheses.

Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene

- A mixture of 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in dimethylformamide (DMF, 800 mL) is heated at 90°C for 3 hours.
- The majority of DMF is removed under reduced pressure.

- The residue is poured into 1 N sodium hydroxide (400 mL) and extracted with diethyl ether (3 x 800 mL).
- The combined organic extracts are dried over sodium sulfate, filtered, and concentrated to yield a yellowish solid.
- Recrystallization from methanol affords 6-benzyloxy-2-nitrotoluene as pale-yellow crystals.

Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro- β -pyrrolidinostyrene

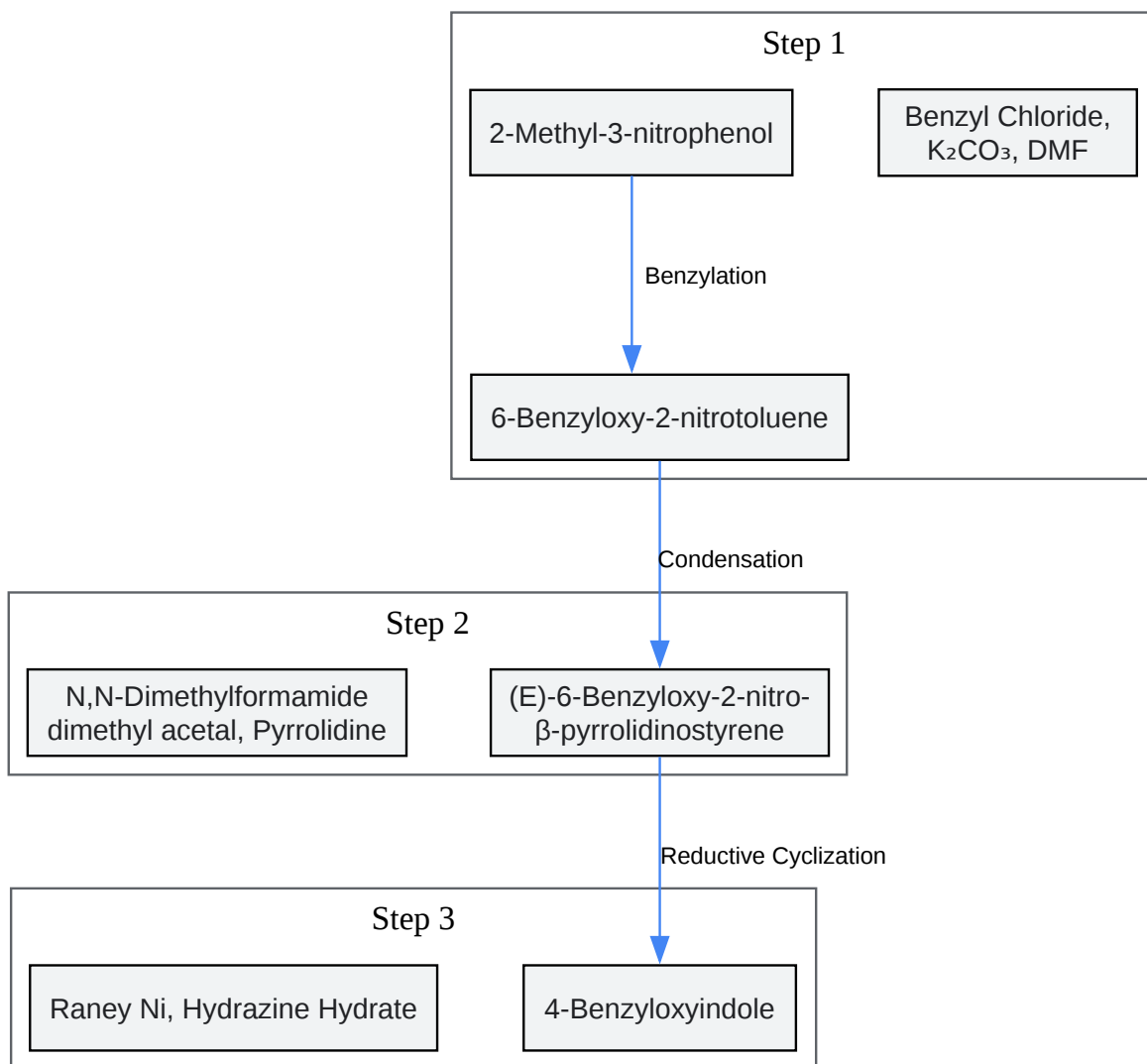
- To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in DMF (400 mL), add N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol).
- The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere.
- After cooling, volatile components are removed in vacuo.
- The resulting red residue is dissolved in a mixture of methylene chloride (200 mL) and methanol (1.6 L).
- The solution is concentrated and then cooled to 5°C to induce crystallization.
- The red crystals of (E)-6-benzyloxy-2-nitro- β -pyrrolidinostyrene are collected by filtration.

Step 3: Reductive Cyclization to **4-Benzyloxyindole**

- To a stirred solution of (E)-6-benzyloxy-2-nitro- β -pyrrolidinostyrene (0.50 mol) in a 1:1 mixture of THF and methanol (2 L total) at 30°C under nitrogen, add Raney nickel (10 mL).
- Add 85% hydrazine hydrate (0.75 mol) dropwise. Vigorous gas evolution will be observed.
- Maintain the reaction temperature between 45 and 50°C. Additional portions of hydrazine hydrate are added after 30 and 60 minutes.
- After the reaction is complete, the catalyst is removed by filtration through Celite.
- The filtrate is concentrated, and the residue is purified by column chromatography on silica gel (eluent: toluene-cyclohexane mixtures).

- Crystallization from toluene-cyclohexane yields **4-benzyloxyindole** as white prisms.

Synthesis Workflow



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Caption: Batcho-Leimgruber synthesis of **4-Benzyloxyindole**.

Applications in Drug Discovery and Development

4-Benzyloxyindole serves as a crucial building block for the synthesis of a variety of biologically active molecules. Its indole core is a privileged scaffold in medicinal chemistry, and the benzyloxy group at the 4-position provides a handle for further functionalization or acts as a key pharmacophoric element.

Serotonin Receptor Ligands

4-Benzyloxyindole is a known serotonin receptor binding agent.^[1] Derivatives of **4-benzyloxyindole** have been investigated for their potential to modulate serotonergic signaling, which is implicated in a wide range of physiological and pathological processes, including mood regulation, cognition, and pain. The development of selective serotonin reuptake inhibitors (SSRIs) is one area where this scaffold has been explored.^[2]

Signaling Pathway Interaction

As a ligand for serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs), **4-benzyloxyindole** and its derivatives can influence downstream signaling cascades. The binding of a ligand to a serotonin receptor can initiate a conformational change in the receptor, leading to the activation of intracellular G-proteins and subsequent modulation of second messenger systems like cyclic AMP (cAMP) and inositol phosphates.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Benzyloxyindole (CAS: 20289-26-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023222#4-benzyloxyindole-cas-number-20289-26-3]

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